Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate
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Overview
Description
The compound is a complex organic molecule with several functional groups including a thiazole, triazole, piperidine, and carboxylate. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings, along with the isopropyl and methyl groups, could contribute to the overall stability and reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research into 1,2,4-triazole derivatives has demonstrated their potential in the synthesis of compounds with significant antimicrobial activities. For instance, Bektaş et al. (2007) explored the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested their antimicrobial properties, finding some compounds with good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Suresh et al. (2016) synthesized a new series of thiazolo-triazolo-pyridine derivatives, which displayed significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Suresh et al., 2016).
Biological Activity and Chemical Properties
Watanabe et al. (1993) synthesized derivatives of piperidines linked to benzo[b]furan and benzo[b]thiophen, which showed potent 5-HT2 antagonist activity in vitro. This research underscores the potential of 1,2,4-triazole derivatives in developing pharmaceuticals targeting serotonin receptors, which could have implications for treating neurological and psychiatric disorders (Watanabe et al., 1993).
Synthesis and Potential Applications
The exploration of the synthesis of novel heterocyclic compounds, including those based on 1,2,4-triazole derivatives, continues to be a significant area of research. For example, Youssef et al. (2012) reported on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using microwave-assisted reaction conditions, demonstrating not only the synthetic versatility of these compounds but also their potential biological activities (Youssef et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-13(2)15-5-7-16(8-6-15)18(25-11-9-17(10-12-25)21(28)29-4)19-20(27)26-22(30-19)23-14(3)24-26/h5-8,13,17-18,27H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBXKVLYBFGXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC(CC4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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